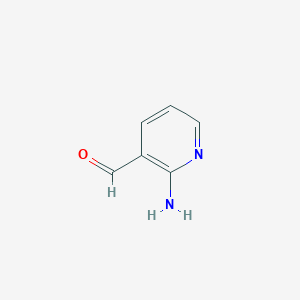

2-Aminonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMFJCRMSDRXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226184 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7521-41-7 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Key Heterocycle: The Discovery and Historical Synthesis of 2-Aminonicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, a seemingly simple heterocyclic compound, has emerged as a cornerstone in the synthesis of a multitude of complex molecules, particularly in the realm of pharmaceuticals. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine (B92270) scaffold, makes it a versatile synthon for the construction of fused heterocyclic systems. This technical guide delves into the historical context of its discovery, marked by its first reported synthesis, and provides a detailed examination of the seminal synthetic methodologies that have paved the way for its current widespread use. This document aims to be a comprehensive resource, offering not only a historical perspective but also detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

The Genesis of this compound: The Majewicz and Caluwe Synthesis (1974)

The first widely recognized and facile synthesis of this compound was reported in 1974 by Thomas G. Majewicz and Paul Caluwe in The Journal of Organic Chemistry. This pivotal work provided a practical route to this important intermediate, starting from the readily available 2-amino-3-picoline. The synthesis is a multi-step process that ingeniously addresses the challenge of selectively oxidizing the methyl group in the presence of a sensitive amino group.

The overall synthetic pathway is depicted below:

Spectroscopic Profile of 2-Aminopyridine-3-Carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-aminopyridine-3-carboxaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data and outlines detailed experimental protocols to assist in the characterization and analysis of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption characteristics of 2-aminopyridine-3-carboxaldehyde are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Methanol | 362, 402 (shoulder) | Not Reported | |

| General (Predicted) | 220-250, 270-300 | Not Reported |

Note: The predicted range is based on a similar compound, imidazole-2-carboxaldehyde, and may serve as a preliminary reference.

Experimental Protocol: UV-Vis Spectroscopy

A solution of 2-aminopyridine-3-carboxaldehyde is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm.[1][2] A quartz cuvette with a 1 cm path length is commonly used. The solvent used for the sample preparation should also be used as the blank reference. The absorption maxima (λmax) and the corresponding absorbance values are recorded to calculate the molar absorptivity (ε) using the Beer-Lambert law.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| 3442, 3300 | N-H stretching (asymmetric and symmetric) | Strong | [3] |

| 2850, 2750 | C-H stretching (aldehyde) | Weak | [4] |

| 1740-1720 | C=O stretching (aldehyde) | Strong | [4] |

| 1628 | N-H scissoring | Medium | [3] |

| 1600-1475 | C=C stretching (aromatic) | Medium-Weak | [4] |

| 1328 | C-N stretching | Medium | [3] |

Note: Some values are based on the parent compound 2-aminopyridine (B139424) and general ranges for functional groups.

Experimental Protocol: FT-IR Spectroscopy

For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The FT-IR spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ~9.8 | s | - | CHO | Predicted |

| ~8.2 | dd | ~4.5, ~2.0 | H6 | Predicted |

| ~7.6 | dd | ~7.5, ~2.0 | H4 | Predicted |

| ~6.8 | dd | ~7.5, ~4.5 | H5 | Predicted |

| ~6.5 | br s | - | NH₂ | Predicted |

Note: The predicted values are based on the analysis of similar pyridine (B92270) derivatives. Experimental data for the specific molecule is needed for confirmation.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~190 | CHO | [6] |

| ~160 | C2 | [6] |

| ~152 | C6 | [6] |

| ~138 | C4 | [6] |

| ~118 | C5 | [6] |

| ~115 | C3 | [6] |

Note: The values are based on typical chemical shift ranges for substituted pyridines and aldehydes.

Experimental Protocol: NMR Spectroscopy

A sample of 2-aminopyridine-3-carboxaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for 2-Aminopyridine-3-Carboxaldehyde

| m/z | Fragmentation | Ion |

| 122 | Molecular Ion | [C₆H₆N₂O]⁺ |

| 121 | Loss of H• | [C₆H₅N₂O]⁺ |

| 94 | Loss of CO | [C₅H₆N₂]⁺ |

| 93 | Loss of CHO• | [C₅H₅N₂]⁺ |

| 66 | Loss of HCN from m/z 93 | [C₄H₄N]⁺ |

Note: The fragmentation pattern is predicted based on the general fragmentation of aromatic aldehydes and pyridine derivatives.

Experimental Protocol: Mass Spectrometry

The mass spectrum of 2-aminopyridine-3-carboxaldehyde can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-aminopyridine-3-carboxaldehyde.

References

In-Depth NMR Analysis of 2-Aminonicotinaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-aminonicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral properties, standardized experimental protocols for data acquisition, and a logical workflow for NMR data interpretation.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data for this compound (425 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.65 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| 8.83 | Doublet | 9.14 | 1H | Pyridine (B92270) ring proton |

| 8.35 | Doublet | 9.18 | 1H | Pyridine ring proton |

| 7.79-7.91 | Multiplet | - | 1H | Pyridine ring proton |

| 7.45 | Singlet | - | 2H | Amine protons (-NH₂) |

Table 2: ¹³C NMR Data for this compound (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 192.75 | Aldehyde carbon (C=O) |

| 189.11 | Pyridine ring carbon |

| 157.60 | Pyridine ring carbon |

| 148.16 | Pyridine ring carbon |

| 143.03 | Pyridine ring carbon |

| 113.67 | Pyridine ring carbon |

| 111.41 | Pyridine ring carbon |

Note: The specific assignment of each pyridine ring carbon requires further 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

III. ¹H NMR Data Acquisition

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

IV. ¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

V. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

-

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.

Caption: Logical workflow for NMR data analysis.

An In-depth Technical Guide to the FT-IR and Raman Spectral Analysis of 2-Aminonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of 2-Aminonicotinaldehyde, a significant organic intermediate in the pharmaceutical and chemical industries. This document details the experimental protocols for acquiring vibrational spectra, presents a thorough analysis of the spectral data, and offers insights into the molecular structure and vibrational modes of the compound.

Introduction to this compound

This compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a pyridine (B92270) derivative with the chemical formula C₆H₆N₂O.[1] Its structure, featuring both an amino and an aldehyde group on a pyridine ring, makes it a versatile building block in the synthesis of various pharmaceutical and specialty chemical compounds.[1] Understanding its molecular vibrations through FT-IR and Raman spectroscopy is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications.

Principles of FT-IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the molecule's electron cloud.[2] These two techniques are complementary, as vibrational modes that are strong in IR may be weak in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible FT-IR and Raman spectra of this compound.

FT-IR Spectroscopy

The FT-IR spectra of this compound are typically recorded in the solid phase.

-

Sample Preparation: The sample is prepared by grinding a small amount of this compound with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

-

Instrumentation: A high-resolution FT-IR spectrometer is used for analysis.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectra of this compound are also commonly acquired from solid samples.

-

Sample Preparation: A small amount of the crystalline powder is placed directly onto a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is utilized.

-

Data Acquisition: The spectrum is recorded over a range of Raman shifts, typically from 4000 to 50 cm⁻¹. The choice of laser wavelength is critical to avoid fluorescence; a near-infrared laser is often employed.

Spectral Data and Vibrational Assignments

The interpretation of FT-IR and Raman spectra involves assigning the observed vibrational bands to specific molecular motions. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities.[3][4]

FT-IR and Raman Spectral Data of this compound

The following table summarizes the key experimental vibrational frequencies and their assignments for this compound.

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ~3309 | ~3303 | NH₂ Asymmetric Stretching |

| ~3288 | - | NH₂ Symmetric Stretching |

| - | ~2969 | C-H (aldehyde) Stretching |

| ~1685 | ~1685 | C=O (aldehyde) Stretching |

| ~1647 | ~1629 | NH₂ Scissoring |

| ~1469 | - | C-H Bending |

| ~1347 | - | C-H Bending |

| ~1329 | ~1321 | C-NH₂ Stretching |

| ~1277 | ~1255 | C-H in-plane Bending |

| ~1168 | ~1106 | C-H in-plane Bending |

| ~1084 | ~1027 | C-H in-plane Bending |

| ~963 | ~956 | C-H out-of-plane Bending |

| ~872 | ~878 | CCC in-plane Bending |

| ~828 | ~821 | C-H out-of-plane Bending |

| ~785 | - | C-H out-of-plane Bending |

| ~589 | ~568 | CCC in-plane Bending |

Note: The vibrational frequencies are based on data from the analysis of this compound and its copper complex, with assignments aided by DFT calculations.[3][4] The values are approximate and may vary slightly depending on the experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for FT-IR and Raman spectral analysis of this compound.

Conclusion

The combined application of FT-IR and Raman spectroscopy, supported by theoretical calculations, provides a powerful methodology for the comprehensive vibrational analysis of this compound. This technical guide has outlined the essential experimental protocols and provided a detailed summary of the key spectral features and their assignments. This information is invaluable for researchers and professionals in drug development and chemical synthesis for the reliable identification, characterization, and quality assessment of this important molecule.

References

Physical properties of 2-Aminonicotinaldehyde: melting point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Aminonicotinaldehyde (CAS No. 7521-41-7), a pivotal intermediate in pharmaceutical and chemical synthesis. This document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and visualizes its synthetic pathway and a key chemical application.

Core Physical Properties

This compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a light yellow to brown crystalline solid.[1] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Melting Point | 98-102 °C | [2][3][4] |

| 98.0 to 103.0 °C | [1] | |

| Solubility | ||

| Water | Insoluble | [2] |

| Highly soluble | [5] | |

| Chloroform | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

Note on conflicting data: There are conflicting reports regarding the solubility of this compound in water. While one source indicates it is insoluble[2], another suggests it is highly soluble[5]. This discrepancy may be due to variations in experimental conditions, such as temperature and pH, or the purity of the compound. Further empirical validation is recommended.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are critical for reproducible research. The following sections outline standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Determination

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, chloroform, hexane) should be selected for testing.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Agitation: The mixtures are agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be classified as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Measurement (Optional): For more precise data, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The solubility can then be expressed in units such as g/100 mL or mol/L.

Visualizations

Diagrams are provided to illustrate a common synthetic route to this compound and its application in a well-known chemical reaction.

Synthesis of this compound

The following diagram illustrates a multi-step synthesis of this compound starting from 2-amino-3-picoline. This process involves protection of the amino group, bromination, and subsequent hydrolysis to yield the final product.

Caption: Synthetic pathway for this compound.

Application in Friedländer Synthesis

This compound is a key precursor in the Friedländer synthesis, a classic method for the preparation of quinolines and related heterocyclic compounds.[6][7] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Caption: Role of this compound in Friedländer Synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: 2-Amino-3-pyridinecarboxaldehyde (CAS 7521-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pyridinecarboxaldehyde, with the CAS number 7521-41-7, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] Its structure, featuring a pyridine ring substituted with both an amino and a formyl (aldehyde) group, makes it a versatile and valuable building block in organic synthesis.[1] The presence of these reactive functional groups allows for a multitude of chemical transformations, rendering it an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This technical guide provides a comprehensive overview of the known properties, hazards, and synthetic methodologies related to 2-Amino-3-pyridinecarboxaldehyde, along with representative experimental protocols for its characterization and evaluation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Amino-3-pyridinecarboxaldehyde. These values are compiled from various chemical suppliers and databases. It is important to note that some of these are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [4][5][6] |

| Molecular Weight | 122.12 g/mol | [4][5][6] |

| Appearance | Yellow to light brown crystalline powder or chunks | [4][7] |

| Melting Point | 98-102 °C (lit.) | [4][7][8] |

| Boiling Point | 290.7 ± 25.0 °C (Predicted) | [4][8] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [4][7][8] |

| Flash Point | >300 °C | [4][9] |

| Water Solubility | Insoluble | [4][7][8] |

| Solubility in Organic Solvents | Soluble in Ether, Ethyl acetate. Slightly soluble in Chloroform and Methanol. | [4][8] |

| pKa | 4.99 ± 0.36 (Predicted) | [4][7] |

| LogP | 1.05750 | [7] |

Synthesis

A highly efficient synthesis of 2-Amino-3-pyridinecarboxaldehyde has been reported by Rivera et al. (2001), which involves the ortho-lithiation of 2-(pivaloylamino)pyridine followed by formylation with dimethylformamide (DMF) and subsequent acid hydrolysis.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. scbt.com [scbt.com]

- 7. oecd.org [oecd.org]

- 8. 2-Amino-3-pyridinecarboxaldehyde CAS#: 7521-41-7 [m.chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

Tautomerism in 2-aminopyridine-3-carboxaldehyde

An In-depth Technical Guide on the Tautomerism of 2-Aminopyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-3-carboxaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-aminopyridine-3-carboxaldehyde, the factors influencing their equilibrium, and the experimental and computational methods used for their characterization. By synthesizing data from related pyridine (B92270) derivatives, this paper offers insights into the structural dynamics of this important molecule.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a form of constitutional isomerism where isomers of a chemical compound, known as tautomers, readily interconvert.[1] This process typically involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. In heterocyclic compounds like pyridine derivatives, tautomerism plays a crucial role in determining their reactivity, aromaticity, and interaction with biological targets. The relative stability of tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.[2][3]

Potential Tautomers of 2-Aminopyridine-3-carboxaldehyde

2-Aminopyridine-3-carboxaldehyde can exist in several tautomeric forms, primarily involving amino-imino and aldehyde-enol equilibria. The principal tautomers are the canonical amino-aldehyde form and the imino-enol form. The formation of an intramolecular hydrogen bond is a key factor in the stabilization of certain tautomers.

-

Amino-aldehyde form (A): This is the conventional representation of the molecule.

-

Imino-enol form (B): This tautomer arises from the migration of a proton from the amino group to the pyridine ring nitrogen and a proton from the aldehyde group to the oxygen, forming an enol.

-

Zwitterionic forms: Although less common, zwitterionic tautomers could also exist, particularly in polar solvents.

The equilibrium between these forms is critical for understanding the molecule's chemical properties.

Factors Influencing Tautomeric Equilibrium

Intramolecular Hydrogen Bonding

The presence of the amino and carboxaldehyde groups in adjacent positions allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize the planar conformation of the molecule and influence the tautomeric equilibrium. The strength of this hydrogen bond can be affected by the electronic properties of other substituents on the pyridine ring.[4][5]

Solvent Effects

The polarity of the solvent plays a significant role in determining the predominant tautomeric form.[2][6] Polar solvents tend to favor more polar tautomers, such as the zwitterionic or keto forms, through dipole-dipole interactions and hydrogen bonding.[2][3] Conversely, non-polar solvents may favor the less polar enol or enamine forms.[2][7]

Substituent Effects

Electron-donating or electron-withdrawing substituents on the pyridine ring can alter the electron density distribution and, consequently, the relative stability of the tautomers.[2] For instance, an electron-withdrawing group might favor the formation of the enol form by increasing the acidity of the aldehydic proton.

Computational and Experimental Characterization

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are powerful tools for investigating the relative stabilities of tautomers.[8][9][10] These methods can provide insights into the optimized geometries, relative energies, and transition state structures for the interconversion between tautomers.[8][9][10]

Quantitative Data from a Related System: Tautomerism of 2-Amino-4-methylpyridine (B118599)

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 2-Amino-4-methylpyridine (Canonical) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Most Stable) | [8] |

| 2(1H)-Pyridinimine (trans) | DFT (B3LYP) | 6-311++G(d,p) | 13.60 | [8] |

| 2(1H)-Pyridinimine (cis) | DFT (B3LYP) | 6-311++G(d,p) | 16.36 | [8] |

Note: The canonical amino form is significantly more stable than the imino tautomers in the gas phase for 2-amino-4-methylpyridine.[8]

Experimental Protocols

Synthesis of 2-Aminopyridine Derivatives

A general and efficient method for the synthesis of substituted 2-aminopyridines involves a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions.[11]

Protocol:

-

Introduce the reactants (enaminone, malononitrile, and a primary amine) into a reaction vessel.[11]

-

Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 3 hours).[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, isolate the product through appropriate purification techniques, such as column chromatography.

-

Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[11]

Spectroscopic Analysis of Tautomerism

Spectroscopic techniques are crucial for identifying and quantifying the different tautomers present in a sample.[2]

¹H and ¹³C NMR Spectroscopy:

-

Principle: Different tautomers will exhibit distinct sets of peaks in the NMR spectra due to the different chemical environments of the protons and carbons.[2]

-

Procedure:

-

Dissolve the sample in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.

-

Integrate the signals to determine the relative concentrations of the tautomers in each solvent.

-

FTIR Spectroscopy:

-

Principle: The keto/aldehyde and enol/enamine forms have characteristic vibrational frequencies. The C=O stretch of the aldehyde is typically strong and found around 1680-1700 cm⁻¹, while the O-H stretch of the enol will appear as a broad band around 3200-3600 cm⁻¹.[2]

-

Procedure:

-

Prepare samples in different phases (solid, solution in various solvents).

-

Acquire FTIR spectra for each sample.

-

Identify the characteristic absorption bands for each tautomeric form.

-

UV-Vis Spectroscopy:

-

Principle: Tautomers often have different electronic transitions, leading to distinct absorption maxima in their UV-Vis spectra.[6]

-

Procedure:

-

Prepare dilute solutions of the compound in various solvents.

-

Record the UV-Vis absorption spectra.

-

Analyze the changes in the absorption maxima and molar absorptivity to infer the position of the tautomeric equilibrium.[6]

-

Visualizing Tautomeric Equilibria and Experimental Workflows

Tautomeric Equilibrium of 2-Aminopyridine-3-carboxaldehyde```dot

Caption: Experimental and computational workflow for studying tautomerism.

Conclusion

The tautomerism of 2-aminopyridine-3-carboxaldehyde is a multifaceted phenomenon governed by a delicate balance of intramolecular forces and environmental factors. A thorough understanding of its tautomeric behavior is paramount for predicting its chemical reactivity and for the rational design of novel drug candidates and functional materials. This guide has outlined the key theoretical considerations and provided a framework of experimental and computational protocols for the in-depth investigation of this important heterocyclic compound. Further research focusing directly on 2-aminopyridine-3-carboxaldehyde is warranted to provide specific quantitative data and to fully elucidate its tautomeric landscape.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Structure and Molecular Orbital Analysis of 2-Aminonicotinaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic structure and molecular orbital characteristics of 2-Aminonicotinaldehyde (2-ANA). As a versatile heterocyclic building block in medicinal chemistry, a thorough understanding of its quantum chemical properties is paramount for the rational design of novel therapeutics. This document summarizes key quantitative data derived from computational studies, outlines detailed experimental and theoretical methodologies, and presents visual workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. The insights presented herein are crucial for predicting molecular interactions, reactivity, and spectroscopic behavior, thereby accelerating the drug discovery and development process.

Introduction

This compound (C₆H₆N₂O) is a substituted pyridine (B92270) derivative that serves as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring, gives rise to unique electronic properties that are fundamental to its reactivity and potential as a scaffold in drug design. Understanding the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its spectroscopic signatures is essential for predicting its behavior in biological systems and for designing molecules with desired therapeutic effects.

This whitepaper details the theoretical and experimental approaches used to characterize the electronic structure of 2-ANA. We present a consolidation of data from density functional theory (DFT) calculations and spectroscopic analyses, providing a robust framework for researchers engaged in the development of 2-ANA-based molecules.

Computational and Experimental Methodologies

A combination of computational and experimental techniques is employed to elucidate the electronic and structural properties of this compound.

Computational Protocols: Density Functional Theory (DFT)

DFT calculations are a cornerstone for predicting the molecular properties of organic compounds.[1][2] The following protocol is representative of the methodology used in the theoretical investigation of this compound and its derivatives.

Software: Gaussian suite of programs or similar quantum chemistry software.

Methodology:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its most stable, lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for this purpose.[2]

-

Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between computational accuracy and resource requirements for molecules of this type.[1][3]

-

Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman).

-

Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Vis) and to understand the nature of electronic transitions.

Experimental Protocols

Synthesis of this compound: While various synthetic routes exist, a common method involves the selective oxidation of the corresponding alcohol, (2-aminopyridin-3-yl)methanol, using an oxidizing agent like manganese dioxide in a suitable organic solvent. The reaction progress is monitored by thin-layer chromatography, and the final product is purified using column chromatography or recrystallization.

Spectroscopic Characterization:

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and Raman spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. For FT-IR, the sample is typically prepared as a KBr pellet. Raman spectroscopy is performed using a laser excitation source. The experimental spectra are then compared with the scaled theoretical spectra obtained from DFT calculations for vibrational mode assignment.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[5]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring the absorbance over a range of wavelengths (typically 200-800 nm). This provides information about the electronic transitions within the molecule.

Results and Discussion

Molecular Geometry

The optimization of the this compound structure using DFT calculations provides precise information on bond lengths and angles. The pyridine ring is aromatic, and the amino and aldehyde substituents lie in the plane of the ring to maximize conjugation.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is predominantly distributed over the electron-deficient aldehyde group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the amino group to the aldehyde group upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the region around the oxygen atom of the aldehyde group shows the most negative potential (red), indicating a site prone to electrophilic attack. The regions around the hydrogens of the amino group exhibit a positive potential (blue), indicating sites for nucleophilic attack.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives based on computational studies found in the literature for similar molecular systems.

Table 1: Calculated Electronic Properties of this compound Analogs

| Parameter | Predicted Value/Range | Computational Method |

| Optimized Energy (Hartree) | Structure-dependent | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment (μ) (Debye) | 3 - 6 D | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | -5.5 to -6.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy (eV) | -1.0 to -2.0 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 - 5.0 eV | DFT (B3LYP/6-311++G(d,p)) |

Note: The values presented are typical ranges for pyridine molecules with similar donor-acceptor substitutions and are intended to be representative. Specific values for this compound would require dedicated computational analysis.

Table 2: Key Vibrational Frequencies of this compound (Theoretical and Experimental)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3380 |

| C-H Aromatic Stretch | 3100-3000 | 3080-3020 |

| C=O Carbonyl Stretch | ~1690 | ~1685 |

| C=N, C=C Ring Stretch | 1600-1450 | 1590-1460 |

| C-N Stretch | ~1330 | ~1325 |

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values. The experimental values are typical and may vary slightly based on the physical state and measurement conditions.[4]

Visualizations

The following diagrams illustrate the logical workflows and conceptual relationships central to the analysis of this compound's electronic structure.

Caption: Workflow for the theoretical investigation of this compound.

Caption: Electronic transition from HOMO to LUMO in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the electronic structure and molecular orbital analysis of this compound. The integration of computational and experimental data offers a powerful approach to understanding the fundamental properties of this important molecule. The presented methodologies, quantitative data, and visual workflows serve as a valuable resource for scientists and researchers in the field of drug development, enabling a more informed and efficient design of novel therapeutic agents based on the this compound scaffold. The insights into its electronic properties, reactivity, and spectroscopic behavior are critical for predicting its interactions with biological targets and for optimizing its pharmacological profile.

References

The Coordination Chemistry of 2-Aminonicotinaldehyde: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structural Characterization, and Biological Applications of Metal Complexes

The pyridine-based ligand, 2-aminonicotinaldehyde (ANA), has garnered significant interest in the field of coordination chemistry. Its unique structural features, possessing multiple donor sites—the pyridine (B92270) nitrogen, the amino nitrogen, and the aldehyde oxygen—allow for versatile coordination modes with a variety of metal ions. This versatility has led to the development of novel metal complexes with diverse geometries and promising applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the coordination chemistry of ANA, focusing on the synthesis, experimental protocols, quantitative data analysis, and biological evaluation of its metal complexes.

Synthesis of this compound Metal Complexes: A General Protocol

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is outlined below, with specific examples for Co(II), Ni(II), and Cu(II) complexes.[1]

Experimental Protocol: Synthesis of [M(ANA)₂Cl₂] Complexes

Materials:

-

This compound (ANA)

-

Metal(II) chloride salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

Procedure:

-

A solution of this compound (typically around 2 mmol) is prepared in 25 mL of methanol or ethanol.

-

A solution of the respective metal(II) chloride salt (around 1 mmol) in 25 mL of the same solvent is prepared.

-

The metal salt solution is added dropwise to the ligand solution with constant stirring.

-

The resulting mixture is refluxed for a period of 2-3 hours.

-

After reflux, the solution is cooled to room temperature, allowing the metal complex to precipitate.

-

The precipitate is collected by filtration, washed with hot ethanol to remove any unreacted starting materials, and then dried in a vacuum desiccator.[2]

The following workflow diagram illustrates the general synthetic procedure for these metal complexes.

References

An In-depth Technical Guide to the Reactivity of Amino and Aldehyde Groups in 2-Aminonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonicotinaldehyde, a bifunctional pyridine (B92270) derivative, is a versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive analysis of the reactivity of its constituent amino and aldehyde functionalities. Key topics covered include the chemoselectivity of these groups in various organic transformations, detailed experimental protocols for prominent reactions, and a summary of relevant quantitative and spectroscopic data. This document aims to serve as a critical resource for researchers in drug discovery and development, offering insights into the strategic utilization of this compound in the synthesis of novel therapeutic agents.

Introduction

This compound (also known as 2-amino-3-pyridinecarboxaldehyde) is a key organic intermediate characterized by the presence of a primary aromatic amine and an aldehyde group on a pyridine ring.[1][2] This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic systems, such as naphthyridines and quinazolines.[3][4] Understanding the relative reactivity and chemoselectivity of the amino and aldehyde moieties is paramount for designing efficient synthetic routes and achieving desired molecular architectures. This guide delves into the core aspects of this compound's reactivity, supported by experimental data and established protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7521-41-7 | [1] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 290.7±25.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97.0% |

Spectroscopic Data

The spectroscopic data provides confirmation of the molecule's structure and functional groups.

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are influenced by the electronic effects of the amino and aldehyde groups, as well as the pyridine ring.

¹H NMR (DMSO-d₆):

-

δ 9.65 (s, 1H): Aldehyde proton (-CHO).[5]

-

δ 8.83 (d, J = 9.14 Hz, 1H): Proton on the pyridine ring.[5]

-

δ 8.35 (d, J = 9.18 Hz, 1H): Proton on the pyridine ring.[5]

-

δ 7.79 (m, 1H): Proton on the pyridine ring.[5]

-

δ 7.45 (s, 2H): Protons of the primary amino group (-NH₂).[5]

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 191.11: Aldehyde carbonyl carbon.[3]

-

δ 157.60, 155.45, 153.25, 148.16, 143.07, 143.03, 114.81, 113.67, 113.48, 111.41: Carbons of the pyridine ring and the carbon bearing the amino group. The specific assignments can vary slightly based on the solvent and experimental conditions.[3][5]

The FT-IR spectrum shows characteristic absorption bands for the amino and aldehyde functional groups.

| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |

| 3309, 3288 | N-H stretch | Asymmetric and symmetric stretching of the primary amine. | [4] |

| 2969, 2953 | C-H stretch | Aldehydic C-H stretch. | [4] |

| 1685 | C=O stretch | Carbonyl stretch of the aldehyde. | [4][5] |

| 1647, 1629 | N-H bend | Scissoring mode of the primary amine. | [4] |

| 1329, 1321 | C-N stretch | Stretching vibration of the C-NH₂ bond. | [4] |

Reactivity of the Functional Groups

The reactivity of this compound is dominated by the interplay between the nucleophilic amino group and the electrophilic aldehyde group. The reaction conditions, including the choice of catalyst and reaction partners, dictate which functional group participates preferentially.

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine ring is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds. This reactivity is central to many of the synthetic applications of this compound, most notably the Friedländer annulation.

Key Reactions Involving the Amino Group:

-

Condensation and Cyclization: The amino group can condense with active methylene (B1212753) compounds (e.g., ketones, β-ketoesters) to form an enamine intermediate, which then undergoes intramolecular cyclization.

-

Schiff Base Formation: In the presence of other aldehydes or ketones, the amino group can form a Schiff base (imine). However, in many intramolecular cyclization reactions, the initial condensation is followed by a rapid ring-closing step.

-

Acylation: The amino group can be acylated by acylating agents, a reaction that can also serve as a protection strategy.

Reactivity of the Aldehyde Group

The aldehyde group is an electrophilic center and is susceptible to nucleophilic attack. Its reactivity can be harnessed for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions Involving the Aldehyde Group:

-

Nucleophilic Addition: The aldehyde can undergo addition reactions with a variety of nucleophiles.

-

Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted to an amine.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.[6][7][8]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Chemoselectivity

In many synthetic applications of this compound, the amino group exhibits higher reactivity, particularly in acid- or base-catalyzed condensation reactions that lead to fused heterocyclic systems. This is because the initial and often rate-determining step is the nucleophilic attack of the amino group on a carbonyl compound.

However, selective transformation of the aldehyde group can be achieved by employing specific reagents or by protecting the more reactive amino group. For instance, chemoselective reduction of the aldehyde in the presence of the amine is possible with certain reducing agents.[2][9][10]

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone in the synthesis of 1,8-naphthyridines via the Friedländer annulation. This reaction exemplifies the typical reactivity pattern where the amino group initiates the transformation.

Friedländer Annulation for the Synthesis of 1,8-Naphthyridines

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11] In the case of this compound, this reaction provides a straightforward and efficient route to 1,8-naphthyridine (B1210474) derivatives.

Caption: General scheme of the Friedländer annulation.

Herein are detailed protocols for the Friedländer synthesis of 1,8-naphthyridines using different catalytic systems.

Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [12]

This protocol offers an environmentally benign approach using a biodegradable catalyst in water.

-

Materials:

-

This compound (0.5 mmol)

-

Acetone (B3395972) (or other active methylene compound, 0.5 mmol)

-

Choline hydroxide solution (45 wt% in H₂O, 1 mol%)

-

Deionized water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Water bath

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

-

Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.

-

Add choline hydroxide (1 mol%) to the reaction mixture.

-

Stir the mixture at 50 °C in a water bath for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Protocol 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis [12]

This method is a rapid and efficient solvent-free approach performed at room temperature.

-

Materials:

-

This compound (1 mmol)

-

Active methylene compound (e.g., ethyl trifluoroacetoacetate, 1 mmol)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 mmol)

-

Mortar and pestle

-

Ethyl acetate (B1210297) and hexane (B92381) (for elution)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

-

Grind the mixture with a pestle at room temperature for 3-6 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, add ethyl acetate to the reaction mixture and stir.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Protocol 3: DABCO-Catalyzed Microwave-Assisted Solvent-Free Synthesis [12]

Microwave irradiation accelerates the reaction, leading to a significant reduction in reaction time.

-

Materials:

-

This compound (10 mmol)

-

Carbonyl compound with an α-methylene group (10 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO, 10 mmol)

-

Microwave synthesizer

-

Beaker

-

Acetonitrile (B52724) (for recrystallization)

-

-

Procedure:

-

In a beaker, mix this compound (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

-

Place the beaker in a microwave oven and irradiate at the appropriate power and duration as optimized for the specific substrates.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Recrystallize the solid product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.

-

The following tables summarize the yields of 1,8-naphthyridine derivatives obtained under different catalytic conditions.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [12]

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 50 | 6 | 98 |

| 2 | 2 | 50 | 6 | 98 |

| 3 | 1 | Room Temp. | 12 | 85 |

| 4 | 2 | Room Temp. | 12 | 85 |

Reaction Conditions: this compound (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL).

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [12]

| R¹ | R² | Time (min) | Yield (%) |

| CF₃ | COOC₂H₅ | 5.5 | 94 |

| CH₃ | COOC₂H₅ | 4.0 | 96 |

| C₆H₅ | COOC₂H₅ | 4.5 | 92 |

| CH₃ | COCH₃ | 3.0 | 95 |

| C₆H₅ | COC₆H₅ | 3.5 | 93 |

Reaction Conditions: Equimolar mixture of this compound, an active methylene compound, and CeCl₃·7H₂O ground at room temperature.

Strategies for Selective Aldehyde Transformation

To achieve selective reactions at the aldehyde group, the more nucleophilic amino group often needs to be protected.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The Boc group is particularly useful as it can be introduced under basic conditions and removed under acidic conditions.[13][14][15]

General Boc Protection Protocol:

-

Dissolve this compound in a suitable solvent (e.g., THF, dioxane).

-

Add a base (e.g., triethylamine, NaOH).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the N-Boc-protected product.

Caption: Boc protection of the amino group.

With the amino group protected, the aldehyde functionality can undergo selective transformations.

-

Selective Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol.

-

Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent). The reaction is typically carried out in an aprotic solvent like THF.

Reaction Mechanisms and Logical Relationships

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the chemical transformations.

Mechanism of the Friedländer Annulation

The Friedländer annulation proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

Caption: Mechanism of the Friedländer annulation.

Experimental Workflow for Selective Aldehyde Modification

This workflow illustrates the logical steps for performing a selective reaction on the aldehyde group.

Caption: Workflow for selective aldehyde modification.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity is characterized by the facile participation of the amino group in condensation and cyclization reactions, which is effectively utilized in the Friedländer synthesis of 1,8-naphthyridines. The aldehyde group, while generally less reactive in these specific transformations, can be selectively targeted for modification through the strategic use of protecting groups. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Friedlaender Synthesis [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Fundamental reaction mechanisms involving 2-Aminonicotinaldehyde

An In-depth Technical Guide on the Fundamental Reaction Mechanisms Involving 2-Aminonicotinaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 2-amino-3-pyridinecarboxaldehyde) is a pivotal bifunctional heterocyclic building block in organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino group and an aldehyde group in an ortho arrangement, facilitates a diverse range of chemical transformations. This reactivity makes it an invaluable precursor for the synthesis of a wide array of fused heterocyclic systems, particularly those with significant pharmacological and material science applications. This technical guide elucidates the core reaction mechanisms involving this compound, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and offers visual diagrams of reaction pathways to provide a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data

This compound (CAS 7521-41-7) is a derivative of pyridine with the molecular formula C₆H₆N₂O and a molecular weight of approximately 122.13 g/mol .[1][2] It typically appears as a light yellow to brown crystalline powder.[1] Understanding its physical and spectroscopic properties is crucial for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 7521-41-7 | [1][3] |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.13 g/mol | [1][2] |

| Melting Point | 98-102 °C | [1][4] |

| Boiling Point | 290.7 ± 25.0 °C (at 760 mmHg) | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.65 (s, 1H, -CHO), 8.83 (d, 1H), 8.35 (d, 1H), 7.45 (s, 2H, -NH₂), 7.79-7.91 (m, 1H) | [5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~192.75 (-CHO), signals from 112.85 to 152.65 (aromatic carbons) | [5] |

| IR (KBr, cm⁻¹) | 1729, 1768, 1789 | [6] |

Synthesis of this compound

A reliable and scalable synthesis is essential for the widespread use of this compound as a synthetic intermediate. While several methods exist, a common approach involves the bromination of a protected 2-amino-3-picoline followed by hydrolysis.[6]

Synthetic Workflow Diagram

Caption: Workflow for a scalable synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported facile synthesis.[6]

-

Protection of the Amino Group: A mixture of 2-amino-3-picoline (0.843 mol) and phthalic anhydride (0.843 mol) is heated to 190°C with distillation of the water that forms. The resulting product, 2-[3-methyl-2-pyridinyl]-1H-isoindole-1,3(2H)-dione, is crystallized from a CH₂Cl₂/Et₂O mixture.

-

Bromination: The protected picoline (e.g., 0.54 mol) and N-bromosuccinimide (NBS, 2.2 eq.) are suspended in CCl₄ and heated to reflux. Small portions of azobisisobutyronitrile (AIBN) are added every 20 minutes until the starting material is consumed (monitored by TLC). The product, 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione, is filtered and washed.

-

Imine Formation and Hydrolysis: The dibromide intermediate (0.1 mol) is suspended in ethanol (250 ml) and treated with an excess of aqueous ammonium (B1175870) hydroxide (B78521) (100 ml of 28%). The mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo, and the residue is dissolved in 1N HCl (200 ml). The solution is heated at 70°C for 2 hours to hydrolyze the imine.

-

Workup and Isolation: After cooling, the solution is neutralized with solid NaHCO₃ and extracted with CH₂Cl₂. The organic layers are dried over MgSO₄, concentrated, and the crude product is purified by crystallization or chromatography to yield this compound. A yield of approximately 65% from the dibromide intermediate can be achieved.[6]

Core Reaction Mechanisms

The dual functionality of this compound governs its reactivity, making it a prime substrate for condensation and cyclization reactions to form fused heterocyclic scaffolds.

Friedländer Annulation

The Friedländer synthesis is one of the most powerful and direct methods for constructing quinoline (B57606) rings.[7][8] When this compound is used, the reaction yields 1,8-naphthyridine (B1210474) derivatives, which are important pharmacophores. The reaction involves the base- or acid-catalyzed condensation of the 2-aminoaryl aldehyde with a compound containing an α-methylene group, such as a ketone.[9][10]

Two primary mechanisms are proposed: one beginning with an aldol (B89426) condensation and the other with the formation of a Schiff base.[10]

Caption: The Schiff base-first pathway of the Friedländer annulation.

This reaction is highly versatile, and various catalysts, including acids, bases, and metal oxides, can be employed to improve yields and reaction times.[7]

Table of Representative Friedländer Reactions

| Ketone Reactant | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Acetone (B3395972) | L-proline, ethanol, reflux, 16h | 2-Methyl-1,8-naphthyridine | 99 | [2] |

| 2-Aminobenzophenone | Choline chloride-zinc chloride DES | Polysubstituted quinoline | Excellent | [7][9] |

| Dimedone | Methylene (B1212753) blue, visible light, EtOH, rt | Tetrahydroacridinedione derivative | High | [11] |

| Benzo[b]thieno[2,3-d]thiophen-3(2H)-one | Pyrrolidine, acetic acid, reflux | Benzo[b]thieno-fused 1,8-naphthyridine | N/A | [9] |

Schiff Base and Imine Formation

The reaction between an amine and an aldehyde or ketone is a fundamental condensation reaction that forms an imine or Schiff base.[12][13][14] The amino group of this compound can react with external carbonyl compounds, or its aldehyde group can react with other primary amines. This reaction is typically reversible and catalyzed by acid.

Caption: Mechanism for the formation of a Schiff base from the aldehyde group.

These imine intermediates are often not isolated but are key transitory species in multicomponent reactions and further cyclizations, leading to complex heterocyclic frameworks.

Other Cyclization and Condensation Reactions

The ortho-disposition of the amino and aldehyde groups is ideal for forming five- or six-membered rings upon reaction with appropriate C-C, C-N, or C-S building blocks.

-

Reaction with Active Methylene Compounds: Besides the Friedländer reaction, condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of fused pyridopyrimidine systems.

-

Reaction with Hydrazines: Condensation with hydrazine (B178648) or its derivatives yields pyridopyridazines.

-

Metal Complexation: The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygen, can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential catalytic or biological activity.[5][15]

Detailed Experimental Protocols

Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is based on a reported high-yield synthesis.[2]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol, add L-proline (as a catalyst).

-

Addition of Reagent: Add acetone (an excess, acting as both reagent and solvent).

-

Reaction Condition: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2-methyl-1,8-naphthyridine. The reported yield for this specific reaction is 99%.[2]

Protocol: Synthesis of a Metal Complex [Co(2-ANA)₂Cl₂]

This protocol is adapted from the synthesis of this compound metal complexes.[5]

-

Ligand Solution: Dissolve this compound (2-ANA) (2 mmol) in ethanol.

-

Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in ethanol.

-

Complexation: Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

-

Reaction Condition: Reflux the resulting mixture for 3-4 hours. The formation of a colored precipitate indicates the formation of the complex.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate, wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over anhydrous CaCl₂. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol.[5]

Conclusion

This compound is a highly versatile and reactive intermediate. Its fundamental reaction mechanisms are dominated by the interplay of its ortho-amino and aldehyde functional groups. The condensation reactions, particularly the Friedländer annulation, provide a direct and efficient route to 1,8-naphthyridines and related fused heterocycles of significant interest in medicinal chemistry and materials science. A thorough understanding of these mechanisms, reaction conditions, and experimental protocols is crucial for leveraging this powerful building block in the design and development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Pyridines | Ambeed.com [ambeed.com]

- 3. 7521-41-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedlaender Synthesis [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. LabXchange [labxchange.org]

- 15. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

Stability and Degradation Pathways of 2-Aminonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction